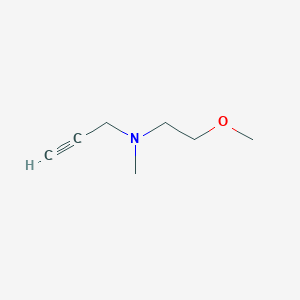
(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine
Overview
Description
“(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine” is a chemical compound with the CAS Number: 220699-99-0 . It has a molecular weight of 127.19 . The IUPAC name for this compound is N-(2-methoxyethyl)-N-methyl-2-propyn-1-amine .
Synthesis Analysis
The synthesis of “(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine” involves the reaction of propargyl bromide with N-(2-methoxyethyl)methyl amine in the presence of cesium carbonate . The reaction is carried out in acetone and stirred overnight under nitrogen at room temperature .Molecular Structure Analysis
The InChI code for “(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine” is 1S/C7H13NO/c1-4-5-8(2)6-7-9-3/h1H,5-7H2,2-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Toxicokinetics and Analytical Toxicology of NBOMe Derivatives : A study on the toxicokinetics of N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues), which include a compound structurally related to (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine, provides crucial information for forensic and clinical toxicologists. The study focused on the identification of phase I and II metabolites, plasma protein binding, and detection in urine using mass spectrometry techniques (Richter et al., 2019).
Manganese(II) Complexes in Chemistry : Research involving the synthesis and characterization of manganese(II) complexes with ligands bearing a methoxyalkyl arm, including compounds similar to (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine, has been conducted. These studies contribute to the understanding of molecular structures and magnetism in chemistry (Wu et al., 2004).
Application in Organic Synthesis : The compound has been used in the synthesis of various nitrogen-containing heterocycles, indicating its utility in organic chemistry for creating diverse molecular structures (Golubenkova et al., 2020).
Use in Polymer Science : Its derivatives have been investigated for their potential in the synthesis and behavior of polymers, demonstrating the compound’s relevance in material science and engineering (Yu & Lowe, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound can act as a photosensitizer , which suggests it may interact with light-sensitive proteins or molecules in cells.
Mode of Action
It has been observed that both the starting material and the product act as photosensitizers . This suggests that the compound may interact with its targets through energy transfer and a single electron transfer pathway .
Biochemical Pathways
Given its role as a photosensitizer , it may be involved in pathways related to light energy absorption and transfer.
Pharmacokinetics
Its physical form as a liquid suggests that it may be absorbed and distributed in the body through various routes.
Result of Action
Its role as a photosensitizer suggests that it may induce changes in cellular processes related to light energy absorption and transfer.
Action Environment
Given its role as a photosensitizer , factors such as light exposure may significantly influence its action.
properties
IUPAC Name |
N-(2-methoxyethyl)-N-methylprop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-4-5-8(2)6-7-9-3/h1H,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTQGXAPSKBFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2354278.png)
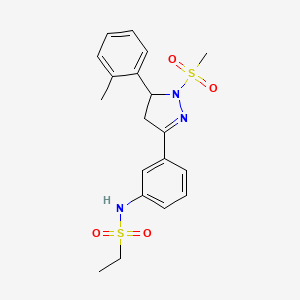
![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2354281.png)
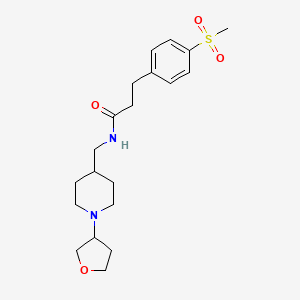
![2-[(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2354283.png)

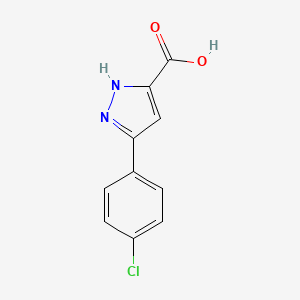
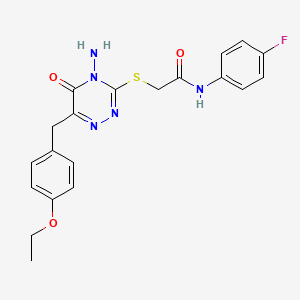

![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2354293.png)
![(Z)-3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-4-carboxamide](/img/structure/B2354295.png)
![N-(2,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2354299.png)
![N-(4-fluoro-2-nitrophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2354300.png)
